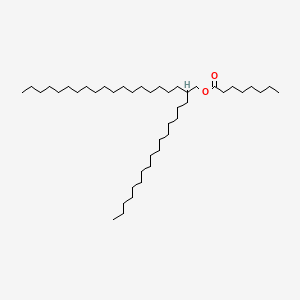
2-Hexadecylicosyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylicosyl octanoate is an organic compound with the molecular formula C44H88O2. It is an ester derivative of octanoic acid and hexadecylicosyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylicosyl octanoate typically involves the esterification reaction between octanoic acid and hexadecylicosyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylicosyl octanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
Oxidation: Octanoic acid and hexadecylicosyl alcohol.
Reduction: Hexadecylicosyl alcohol and octanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Hexadecylicosyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: This compound is utilized in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Industry: This compound is used in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-Hexadecylicosyl octanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release octanoic acid and hexadecylicosyl alcohol. These products can then participate in various metabolic pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- Hexadecyl octanoate
- Cetyl octanoate
- Hexadecyl caprylate
Uniqueness
2-Hexadecylicosyl octanoate is unique due to its specific combination of octanoic acid and hexadecylicosyl alcohol, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, melting point, and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
97952-42-6 |
|---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
2-hexadecylicosyl octanoate |
InChI |
InChI=1S/C44H88O2/c1-4-7-10-13-15-17-19-21-23-24-26-28-30-32-35-37-40-43(42-46-44(45)41-38-33-12-9-6-3)39-36-34-31-29-27-25-22-20-18-16-14-11-8-5-2/h43H,4-42H2,1-3H3 |
InChI Key |
JYCUBBLPYZNDAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















